molecular formula C22H27ClN2O2 B11340219 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide

Cat. No.: B11340219
M. Wt: 386.9 g/mol
InChI Key: BSWSKCMQIXIINZ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with an appropriate nucleophile.

    Attachment of the Propoxybenzamide Moiety: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors in the body, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the propoxybenzamide moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy group, in particular, may enhance its lipophilicity and membrane permeability compared to its methoxy and ethoxy analogs.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-propoxybenzamide

InChI

InChI=1S/C22H27ClN2O2/c1-2-15-27-21-12-6-4-10-18(21)22(26)24-16-20(25-13-7-8-14-25)17-9-3-5-11-19(17)23/h3-6,9-12,20H,2,7-8,13-16H2,1H3,(H,24,26)

InChI Key

BSWSKCMQIXIINZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3

Origin of Product

United States

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